molecular formula C15H19BrN2O2S3 B2705531 5-bromo-N-(2-(4-(thiophen-2-yl)piperidin-1-yl)ethyl)thiophene-2-sulfonamide CAS No. 1428374-70-2

5-bromo-N-(2-(4-(thiophen-2-yl)piperidin-1-yl)ethyl)thiophene-2-sulfonamide

Cat. No. B2705531
M. Wt: 435.41
InChI Key: CLZQKOVSUIFGHW-UHFFFAOYSA-N
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Description

The compound “5-bromo-N-(2-(4-(thiophen-2-yl)piperidin-1-yl)ethyl)thiophene-2-sulfonamide” is a complex organic molecule that contains several functional groups and rings, including a thiophene ring and a piperidine ring . Thiophene is a five-membered heteroaromatic compound containing a sulfur atom at the 1 position . Piperidine is a six-membered ring with one nitrogen atom .


Synthesis Analysis

The synthesis of such complex molecules typically involves multiple steps, each introducing a new part of the molecule . For instance, a Diels–Alder reaction could be used to form the thiophene ring .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them . The geometric optimization of the synthesized molecules can be studied through density functional theory (DFT) calculations .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its functional groups . For instance, the bromine atom could be replaced in a substitution reaction, or the compound could participate in a reaction due to the presence of the sulfonamide group .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as its solubility, melting point, and density, would be determined by its molecular structure . Thiophene, for instance, is soluble in most organic solvents like alcohol and ether but insoluble in water .

Scientific Research Applications

Medicinal Chemistry and Pharmacology

One study focuses on the design of selective 5-HT7 receptor ligands or multifunctional agents for treating complex diseases. The research identified potent and selective 5-HT7 receptor antagonists and multimodal 5-HT/dopamine receptor ligands, demonstrating antidepressant-like and pro-cognitive properties in animal models. This suggests potential therapeutic applications for central nervous system (CNS) disorders (Canale et al., 2016).

Organic Synthesis

A separate study elaborates on the enantiomeric resolution and simulation studies of four enantiomers of a structurally related compound, offering insights into chiral recognition mechanisms vital for drug development (Ali et al., 2016). Another research reports a facile synthesis approach for thiophene sulfonamide derivatives via Suzuki cross coupling reaction, evaluated for urease inhibition, hemolytic, and antibacterial activities, indicating their potential as bioactive molecules (Noreen et al., 2017).

Anticancer Research

The synthesis of piperidine-4-carboxylic acid ethyl ester-appended 1,3,4-oxadiazole hybrids and their evaluation as anticancer agents reveal promising results against cancer cell lines, suggesting the therapeutic usefulness of these derivatives in cancer treatment (Rehman et al., 2018).

Alzheimer’s Disease Treatment

Another research effort synthesizes N-substituted derivatives of 3-[(5-{1-[(4-chlorophenyl)sulfonyl]-3-piperidinyl}-1,3,4-oxadiazol-2-yl)sulfanyl]propanamide to evaluate new drug candidates for Alzheimer’s disease, highlighting the importance of sulfonamide derivatives in developing treatments for neurological conditions (Rehman et al., 2018).

Safety And Hazards

The safety and hazards associated with this compound would depend on its specific properties . For example, some compounds with similar structures have shown cytotoxic activity .

Future Directions

Future research could involve further exploration of the synthesis, properties, and potential applications of this compound . This could include the development of new synthetic routes, investigation of its biological activity, and optimization of its properties for specific uses .

properties

IUPAC Name

5-bromo-N-[2-(4-thiophen-2-ylpiperidin-1-yl)ethyl]thiophene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19BrN2O2S3/c16-14-3-4-15(22-14)23(19,20)17-7-10-18-8-5-12(6-9-18)13-2-1-11-21-13/h1-4,11-12,17H,5-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLZQKOVSUIFGHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C2=CC=CS2)CCNS(=O)(=O)C3=CC=C(S3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19BrN2O2S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-bromo-N-(2-(4-(thiophen-2-yl)piperidin-1-yl)ethyl)thiophene-2-sulfonamide

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